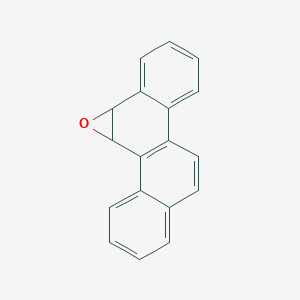
Chrysene-5,6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene-5,6-oxide, also known as this compound, is a useful research compound. Its molecular formula is C18H12O and its molecular weight is 244.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Mutagenicity and Carcinogenicity Studies
Chrysene-5,6-oxide has been studied for its mutagenic potential. Research indicates that while it exhibits cytotoxicity, its mutagenic activity is relatively weak compared to other chrysene derivatives. For example, studies have shown that this compound is less mutagenic than the bay-region epoxides of chrysene, which are significantly more potent in inducing mutations in mammalian cells .
Case Study: Tumorigenicity Assessment
A notable study by Boyland and Sims (1967) assessed the tumorigenic potential of chrysene and this compound in C57 black mice. The results indicated that chrysene was more active as a tumorigen than its epoxide counterpart. Specifically, the incidence of liver tumors was observed to be higher in the chrysene-treated group compared to those treated with this compound .
2. Environmental Remediation
This compound is also relevant in environmental science, particularly concerning the degradation of polycyclic aromatic hydrocarbons (PAHs). Studies have demonstrated that enriched bacterial consortia can effectively degrade chrysene and its derivatives through metabolic pathways. For instance, a study highlighted the complete mineralization of chrysene by a bacterial consortium capable of degrading PAHs via the phthalic acid pathway . This suggests potential applications for bioremediation strategies in contaminated environments.
3. Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing various novel compounds with potential biological activities. Its reactivity allows for modifications that can enhance the pharmacological properties of derived compounds. For example, research into triol-epoxides derived from chrysene has revealed their mutagenic and cell-transforming activities, indicating their potential use in cancer research .
1. Cytotoxicity and Anticancer Potential
While this compound itself shows limited direct anticancer activity due to its weak mutagenicity, its derivatives have been explored for cytotoxic effects against cancer cell lines. The structure-activity relationship suggests that modifications to the epoxide can lead to enhanced biological activity.
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Chrysene | Tumorigenic | N/A |
| This compound | Weakly mutagenic | N/A |
| Triol-Epoxides | Mutagenic | 8.6 - 12 times more active than chrysene derivatives |
Propiedades
Número CAS |
15131-84-7 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H |
Clave InChI |
VYYARLZUMSKDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
Sinónimos |
chrysene, K-region epoxide chrysene-5,6-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















